(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol
Description
The compound (1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol (CAS: 618383-43-0) is a pyrazole-based molecule with a molecular formula of C₁₈H₁₅FN₂O₃ and a molecular weight of 326.3 g/mol . Its structure integrates three key moieties:
- A 2-fluorophenyl group at position 1 of the pyrazole ring, enhancing lipophilicity and metabolic stability.
- A 2,3-dihydrobenzo[b][1,4]dioxin group at position 3, contributing to π-π stacking interactions and solubility modulation.
Pyrazole derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fluorinated aromatic system and dihydrobenzo[dioxin] moiety in this compound suggest enhanced target selectivity and bioavailability compared to simpler pyrazole analogs .
Properties
CAS No. |
618383-43-0 |
|---|---|
Molecular Formula |
C18H15FN2O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H15FN2O3/c19-14-3-1-2-4-15(14)21-10-13(11-22)18(20-21)12-5-6-16-17(9-12)24-8-7-23-16/h1-6,9-10,22H,7-8,11H2 |
InChI Key |
ASDHXJJQGSYAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
The compound (1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 324.31 g/mol
- CAS Number : 618101-80-7
The structure of this compound includes a fluorophenyl group and a pyrazole moiety, which are known to influence its biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom in the phenyl ring enhances electronic properties, which can improve binding affinity to target sites. The pyrazole ring facilitates hydrogen bonding and hydrophobic interactions, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at specific concentrations .
Anti-inflammatory Effects
Studies have suggested that pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .
Anticancer Potential
The compound's structure allows it to act as an inhibitor of certain cancer cell lines. Research has indicated that similar pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:
-
Hydroxide-mediated substitution : Reacts with strong nucleophiles (e.g., alkoxides or amines) in polar aprotic solvents like DMSO at elevated temperatures (80–120°C), leading to replacement of the fluorine atom.
-
Palladium-catalyzed cross-coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids to form biaryl derivatives, leveraging the fluorine atom’s directing effects .
Oxidation of the Hydroxymethyl Group
The primary alcohol (-CH2OH) at the pyrazole’s 4-position is susceptible to oxidation:
| Reagent | Product | Conditions |
|---|---|---|
| MnO2 | Aldehyde | Dichloromethane, rt, 12–24 hr |
| KMnO4/H2SO4 | Carboxylic acid | Aqueous acidic, reflux, 6–8 hr |
| TEMPO/NaOCl | Ketone (if adjacent H) | Biphasic system, 0–5°C, 2 hr |
Oxidation pathways depend on reaction selectivity, with milder agents like MnO2 preserving the pyrazole core .
Esterification and Etherification
The hydroxymethyl group reacts with electrophiles to form esters or ethers:
-
Esterification : Treatment with acetyl chloride in pyridine yields the corresponding acetate ester (85–90% yield).
-
Etherification : Reacts with alkyl halides (e.g., benzyl bromide) under basic conditions (NaH, THF) to form ether derivatives .
Example reaction :
Fluorination and Halogenation
The pyrazole ring and benzodioxin moiety participate in electrophilic halogenation:
-
Direct fluorination : DAST (Diethylaminosulfur trifluoride) converts the hydroxymethyl group to -CF2H or -CF3 under anhydrous conditions .
-
Electrophilic bromination : NBS (N-bromosuccinimide) in CCl4 introduces bromine at the pyrazole’s 5-position (60–70% yield).
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Intramolecular cyclization : Heating with POCl3 forms pyrazolo[1,5-a]pyrimidines via dehydration and ring closure .
-
Cross-dehydrogenative coupling : Catalyzed by Cu(I), it couples with thiophenols to form sulfur-containing heterocycles .
Stability and Side Reactions
-
Acid sensitivity : The benzodioxin moiety hydrolyzes under strong acidic conditions (HCl, reflux), cleaving the dioxane ring.
-
Photodegradation : UV exposure in solution leads to defluorination and pyrazole ring opening, necessitating storage in amber vials .
Table 2: Spectral Data for Key Derivatives
| Derivative | IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Acetate ester | 1745 (C=O) | 2.35 (s, 3H), 5.21 (s, 2H) |
| 4-Benzyloxy derivative | 1100 (C-O-C) | 4.62 (s, 2H), 7.32–7.45 (m, 5H) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Pyrazole Derivatives
2,4-Difluorophenyl Analog
A closely related compound, (1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol, replaces the 2-fluorophenyl group with a 2,4-difluorophenyl substituent. The additional fluorine atom increases lipophilicity and may improve binding to hydrophobic pockets in biological targets. In vitro studies indicate that this analog exhibits stronger cytotoxic effects against cancer cell lines compared to the mono-fluorinated derivative, likely due to enhanced electron-withdrawing effects and membrane permeability .
Phenyl-Substituted Analog
The compound (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 618441-71-7) replaces the dihydrobenzo[dioxin] group with a phenyl ring. However, the absence of the dihydrobenzo[dioxin] moiety diminishes π-π interaction capabilities, resulting in lower anticancer activity in screening assays compared to the target compound .
Halogenated Pyrazole Derivatives
Bromophenyl and Chlorophenyl Analogs
- (3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol (CAS: 618383-24-7) features a 4-bromophenyl group.
- (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol (CAS: 618444-45-4) substitutes chlorine atoms, which increase electrophilicity and oxidative stability. This compound demonstrates notable anti-inflammatory activity in preclinical models, attributed to halogen-bonding interactions with cysteine residues in enzymes like COX-2 .
Substituent Variations on the Pyrazole Core
Methylthio and Trifluoromethyl Analogs
- (1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol (CAS: 618383-36-1) introduces a methylthio (-SMe) group, which enhances antimicrobial activity due to sulfur’s nucleophilicity and redox activity .
- 3-(Trifluoromethyl)pyrazoles exhibit superior anticancer potency compared to hydroxymethyl-substituted derivatives, as the -CF₃ group strongly influences electron distribution and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
